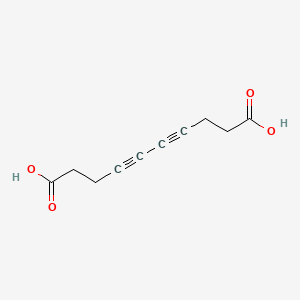
4,6-Decadiynedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Decadiynedioic acid is an organic compound with the molecular formula C₁₀H₁₀O₄ It is characterized by the presence of two acetylenic bonds (triple bonds) in its structure, which makes it a diynedioic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Decadiynedioic acid can be synthesized through various methods. One common approach involves the oxidative coupling of terminal alkynes. This method typically uses copper(I) salts as catalysts under mild conditions. The reaction proceeds through the formation of a copper-acetylide intermediate, which then undergoes oxidative coupling to form the diynedioic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Decadiynedioic acid undergoes various types of chemical reactions, including:
Oxidation: The acetylenic bonds can be oxidized to form diketones or other oxidized products.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The carboxylic acid groups can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as alcohols, amines, and acid chlorides are commonly used for esterification and amidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in esters, amides, or other functionalized derivatives.
Scientific Research Applications
4,6-Decadiynedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and materials with unique electronic properties.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of 4,6-Decadiynedioic acid depends on its specific application. In chemical reactions, the acetylenic bonds and carboxylic acid groups play a crucial role in determining reactivity and product formation. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
4,6-Decadiynedioic acid can be compared with other similar compounds, such as:
4,6-Decadiyne: Lacks the carboxylic acid groups, making it less reactive in certain types of reactions.
Decanedioic acid: Lacks the acetylenic bonds, resulting in different chemical properties and reactivity.
4,6-Decadiynediol: Contains hydroxyl groups instead of carboxylic acid groups, leading to different reactivity and applications.
Properties
CAS No. |
5714-92-1 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
deca-4,6-diynedioic acid |
InChI |
InChI=1S/C10H10O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h5-8H2,(H,11,12)(H,13,14) |
InChI Key |
OXPJAFSDHMKHBU-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C#CC#CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















